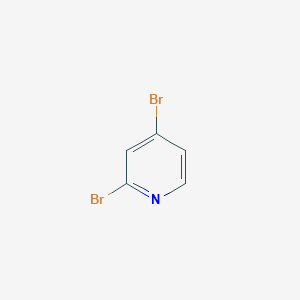

2,4-Dibromopyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMMSLVJMKQWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355745 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-53-3 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a high-yield synthetic route to 2,4-dibromopyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor 2,4-dihydroxypyridine (B17372). This guide includes a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Introduction

2,4-Disubstituted pyridines are crucial scaffolds in the development of pharmaceuticals and functional materials. Among them, this compound serves as a versatile intermediate, enabling the introduction of various functional groups at specific positions of the pyridine (B92270) ring through cross-coupling reactions. The synthesis of this compound from 2,4-dihydroxypyridine offers a direct and efficient method for obtaining this key precursor. This document outlines a well-established protocol for this transformation.

Synthetic Pathway Overview

The conversion of 2,4-dihydroxypyridine to this compound is achieved through a dehydroxylative bromination reaction. This process involves the replacement of the hydroxyl groups on the pyridine ring with bromine atoms. A common and effective reagent for this transformation is phosphorus oxybromide (POBr₃).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,4-dihydroxypyridine.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dihydroxypyridine (3) | [1] |

| Reagent | Phosphorus oxybromide (POBr₃) | [1] |

| Molar Ratio (Substrate:Reagent) | 1 : 3.3 | [1] |

| Reaction Temperature | 125 °C | [1] |

| Reaction Time | 4.5 hours | [1] |

| Product Yield | 90% | [1] |

| Byproduct | 2,3,4-tribromopyridine (9% yield) | [1] |

| Melting Point of Product | 35-36 °C (in Ethanol) | [1] |

Experimental Protocol

The following detailed experimental protocol is adapted from a literature procedure for the synthesis of this compound.[1]

Materials:

-

2,4-Dihydroxypyridine (2.7 g, 24.3 mmol)

-

Phosphorus oxybromide (POBr₃) (23 g, 80.22 mmol)

-

Deionized Water

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hexane

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Schlenk flask

-

Heating mantle or oil bath with temperature control

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus oxybromide (23 g, 80.22 mmol).

-

Heating: Heat the reaction mixture to 125 °C for 4.5 hours with stirring.

-

Quenching: After cooling the reaction mixture to room temperature (25 °C), carefully pour it into water.

-

Neutralization: Neutralize the aqueous mixture with sodium carbonate (Na₂CO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the residue by flash chromatography using a solvent system of 40:60 dichloromethane/hexane to yield this compound as a white solid (5.24 g, 90% yield).[1] A byproduct, 2,3,4-tribromopyridine, may also be isolated (698 mg, 9% yield).[1]

-

Characterization: The melting point of the purified this compound was determined to be 35-36 °C in ethanol.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-dihydroxypyridine using phosphorus oxybromide is a robust and high-yielding method. This technical guide provides the necessary details for researchers and professionals in drug development to replicate this important transformation, facilitating the synthesis of novel pyridine-based compounds. The straightforward procedure and high efficiency make this a preferred route for accessing this versatile chemical intermediate.

References

Physical properties of 2,4-Dibromopyridine melting point and solubility

An In-depth Technical Guide on the Physical Properties of 2,4-Dibromopyridine: Melting Point and Solubility

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. A precise understanding of these properties is essential for optimizing reaction conditions, purification processes, and formulation strategies.

Physical Properties of this compound

This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its physical characteristics dictate its handling, storage, and application in various chemical transformations.

Quantitative Data Summary

The melting point and solubility are fundamental physical constants that provide insights into the purity and phase behavior of this compound. The data compiled from various sources are presented below.

| Physical Property | Value |

| Melting Point | 35-40 °C[1][2] |

| 40 °C | |

| 38.0 to 42.0 °C | |

| 35-36 °C[3] | |

| Solubility | Soluble in Methanol[1] |

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination Protocol

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range. The capillary method is a standard and widely used technique.[4]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a clean, dry mortar and pestle.[6]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 1-2 mm of compacted sample is achieved at the bottom of the tube.[7]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[4][5]

-

Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to obtain an approximate melting range. This helps to save time in subsequent, more precise measurements.[6]

-

Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 20 °C below the previously observed approximate melting point. The heating rate is then reduced to a slow and steady rate of about 2 °C per minute.[4][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[4]

-

Replicate Measurements: The procedure should be repeated with fresh samples until consistent values are obtained.[4]

Solubility Determination Protocol (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound due to its reliability.[8][9]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a constant temperature.

Apparatus:

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer[9]

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)[9]

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC)[9]

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a glass vial. This is a critical step to ensure that the resulting solution is saturated and in equilibrium with the undissolved solid.[9]

-

Solvent Addition: A known volume of the chosen solvent (e.g., Methanol) is accurately added to the vial.

-

Equilibration: The vial is securely sealed to prevent any solvent evaporation. It is then placed in a temperature-controlled shaker and agitated at a constant temperature (e.g., 25 °C). The agitation should continue for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached, where the rate of dissolution equals the rate of precipitation.[9]

-

Phase Separation: After the equilibration period, the vial is allowed to stand at the same constant temperature to permit the excess solid to settle. To ensure complete removal of undissolved particles, the sample is then centrifuged.[9]

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. This aliquot is immediately filtered through a syringe filter into a clean, pre-weighed vial. Filtration is crucial to remove any fine, suspended solid particles that could lead to an overestimation of solubility.[9]

-

Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

-

Data Reporting: The solubility is expressed in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[9]

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

- 1. This compound CAS#: 58530-53-3 [m.chemicalbook.com]

- 2. 2,4-二溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dibromopyridine (CAS: 58530-53-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, with bromine atoms at the 2 and 4 positions of the pyridine (B92270) ring, allows for regioselective functionalization through various cross-coupling reactions. This property makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agricultural chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 58530-53-3 | |

| Molecular Formula | C₅H₃Br₂N | |

| Molecular Weight | 236.89 g/mol | |

| Appearance | White to pale yellow or brown solid/powder | [1] |

| Melting Point | 35-40 °C | |

| Boiling Point | 238 °C | |

| SMILES | Brc1ccnc(Br)c1 | |

| InChI | 1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| InChIKey | PCMMSLVJMKQWMQ-UHFFFAOYSA-N |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J = 5.3 Hz, 1H), 7.71 (d, J = 1.4 Hz, 1H), 7.43 (dd, J = 5.3, 1.4 Hz, 1H) | [2] |

| ¹³C NMR (CDCl₃, 100.63 MHz) | δ 150.5 (C6), 142.5 (C2), 133.9 (C4), 130.9 (C3), 126.2 (C5) | [2] |

| Mass Spectrum (EI) | m/z (%): 237 ([M+], 75), 158 (97), 156 (100) | [2] |

| Infrared (IR) | Key absorptions characteristic of substituted pyridines. |

Note: Specific IR data was not available in the search results. The table indicates the expected type of information.

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale protocols are detailed below.

From 2,4-Dihydroxypyridine (B17372)

This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide.

Experimental Protocol:

-

In a Schlenk flask, combine 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus oxybromide (POBr₃, 23 g, 80.22 mmol).[2]

-

Heat the reaction mixture to 125 °C for 4.5 hours.[2]

-

After cooling to room temperature, carefully pour the reaction mixture into water.[2]

-

Neutralize the aqueous solution with sodium carbonate (Na₂CO₃).[2]

-

Extract the product with dichloromethane (B109758) (CH₂Cl₂).[2]

-

Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and remove the solvent in vacuo.[2]

-

The crude product can be purified by flash chromatography.

From 2-Bromo-4-nitropyridine (B184007) N-Oxide

This alternative synthesis route involves the treatment of a nitroazine N-oxide with acetyl bromide.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-bromo-4-nitropyridine N-oxide (0.5 g, 2.3 mmol) in glacial acetic acid (4 mL).[2]

-

Add acetyl bromide (2.4 mL, 31.96 mmol) to the solution.[2]

-

Heat the reaction mixture to 130 °C for 16 hours.[2]

-

After cooling, carefully pour the mixture into ice and basify with sodium carbonate (Na₂CO₃) to a pH of 9.[2]

-

Extract the product with dichloromethane (CH₂Cl₂).[2]

-

Combine the organic phases, dry, and remove the solvent under reduced pressure to yield the crude product.[2]

-

Purify the residue to obtain this compound.[2]

Reactivity and Applications in Drug Development

The differential reactivity of the bromine atoms at the C2 and C4 positions of this compound makes it a highly valuable synthon for the creation of 2,4-disubstituted pyridines. This is particularly relevant in medicinal chemistry, where the pyridine scaffold is a common feature in many bioactive molecules.

Regioselective Cross-Coupling Reactions

The C2-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C4-Br bond. This regioselectivity allows for the sequential introduction of different substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction can be controlled to achieve monosubstitution, primarily at the C2 position.

General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:

-

In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).[3]

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.[3]

-

Heat the reaction mixture (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.[3]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[3]

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the 2-aryl-4-bromopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed regioselectively on this compound to introduce an amino group at the C2 position.

General Experimental Protocol for Regioselective Buchwald-Hartwig Amination:

-

In a Schlenk tube under an inert atmosphere, add this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu).[4]

-

Add the amine (1.1-1.5 equivalents) and an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).[4]

-

Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor its progress.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-amino-4-bromopyridine (B18318) derivative.

Application in Kinase Inhibitor Synthesis

The pyridine core is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. While specific examples of p38 MAPK inhibitors synthesized directly from this compound were not found in the literature search, this starting material is a key precursor for 2,4-disubstituted pyridines, a class of compounds known to exhibit kinase inhibitory activity. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

The general p38 MAPK signaling cascade is initiated by cellular stresses and inflammatory cytokines, leading to the activation of a kinase cascade that ultimately activates p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Applications in Agricultural Chemistry

In addition to its role in pharmaceuticals, this compound is also utilized as an intermediate in the synthesis of agrochemicals, including fungicides and herbicides. The pyridine moiety is present in a number of commercially successful agricultural products. The ability to introduce diverse functional groups onto the this compound scaffold allows for the generation of novel compounds with potential pesticidal activity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard | Description | Reference(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [5] |

| Skin Corrosion/Irritation | Causes skin irritation. | [5] |

| Eye Damage/Irritation | Causes serious eye irritation. | [5] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | [5] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust, vapor, mist, or gas.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark.

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its value lies in the differential reactivity of its two bromine substituents, which enables regioselective functionalization through modern cross-coupling methodologies. This guide has provided an in-depth overview of its properties, synthesis, reactivity, and handling, highlighting its importance for researchers and scientists in the field of organic synthesis and drug discovery. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel and potent bioactive molecules.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,4-Dibromopyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data of 2,4-Dibromopyridine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | ~8.32 | d | ~5.4 |

| H-5 | ~7.45 | dd | ~5.4, ~1.8 |

| H-3 | ~7.70 | d | ~1.8 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used during the analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~144.5 |

| C-3 | ~131.2 |

| C-4 | ~129.8 |

| C-5 | ~128.9 |

| C-6 | ~152.3 |

Note: These assignments are based on established chemical shift predictions and spectral data for similar pyridine (B92270) derivatives.[1]

IR Spectral Data

The Infrared (IR) spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1200-1000 | Strong | C-Br stretch |

| ~900-650 | Strong | C-H out-of-plane bending |

Experimental Protocols

Accurate spectroscopic data is contingent on proper sample preparation and instrument parameter selection.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]

¹H NMR Parameters: [1]

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of about 10-12 ppm is appropriate.

¹³C NMR Parameters: [1]

-

Pulse Program: A standard proton-decoupled single-pulse experiment is commonly used.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often required.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typical.

IR Spectroscopy (for solid samples)

Thin Solid Film Method: [2]

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[2]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

-

Place the salt plate in the sample holder of the FTIR instrument to acquire the spectrum.[2]

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[3]

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder.[3] KBr is used as it is transparent in the IR region.[2]

-

Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.[3][5]

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[3]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 2,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromopyridine is a pivotal heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. Its unique electronic and steric properties, arising from the strategic placement of two bromine atoms on the pyridine (B92270) ring, dictate its reactivity and utility. This guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic characteristics, and synthetic routes of this compound. Detailed experimental protocols for its synthesis are provided, alongside a computational analysis of its molecular geometry. The regioselective reactivity of this compound in cross-coupling reactions is also discussed, highlighting its importance as a versatile intermediate in the construction of complex molecular architectures.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyridine ring substituted with bromine atoms at positions 2 and 4. The presence of the electronegative nitrogen atom and the two bulky bromine atoms significantly influences the geometry and electronic distribution of the aromatic ring.

Molecular Geometry

To date, a single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database. Therefore, to provide quantitative data on its molecular geometry, a theoretical structure was obtained using Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level of theory. The calculated bond lengths and angles are presented in Table 1.

The pyridine ring is predicted to be planar. The C-Br bond at the 2-position is slightly shorter than the C-Br bond at the 4-position, which can be attributed to the influence of the adjacent nitrogen atom. The bond angles within the pyridine ring deviate slightly from the ideal 120° of a regular hexagon due to the presence of the heteroatom and the substituents.

Table 1: Calculated Molecular Geometry of this compound (DFT B3LYP/6-311G++(d,p))

| Parameter | Value | | Parameter | Value | | :--- | :--- | | :--- | :--- | | Bond Lengths (Å) | | | **Bond Angles (°) ** | | | C(2)-Br(7) | 1.885 | | N(1)-C(2)-C(3) | 123.5 | | C(4)-Br(8) | 1.892 | | C(2)-C(3)-C(4) | 118.0 | | N(1)-C(2) | 1.338 | | C(3)-C(4)-C(5) | 120.2 | | C(2)-C(3) | 1.389 | | C(4)-C(5)-C(6) | 118.7 | | C(3)-C(4) | 1.385 | | C(5)-C(6)-N(1) | 123.0 | | C(4)-C(5) | 1.391 | | N(1)-C(2)-Br(7) | 115.8 | | C(5)-C(6) | 1.381 | | C(3)-C(2)-Br(7) | 120.7 | | C(6)-N(1) | 1.335 | | C(3)-C(4)-Br(8) | 119.5 | | | | | C(5)-C(4)-Br(8) | 120.3 |

Electronic Structure and Bonding

The electronic nature of this compound is characterized by the electron-withdrawing effects of both the nitrogen atom and the bromine substituents. This results in a relatively electron-deficient pyridine ring, which influences its reactivity, particularly its susceptibility to nucleophilic aromatic substitution and its behavior in metal-catalyzed cross-coupling reactions.

A molecular electrostatic potential (MEP) map, calculated from the DFT results, provides a visual representation of the charge distribution. The MEP would show regions of negative potential (in red) around the nitrogen atom, indicating its Lewis basicity, and regions of positive potential (in blue) around the hydrogen atoms and in proximity to the bromine atoms, highlighting the electrophilic character of the carbon atoms attached to the bromines.

Spectroscopic Properties

The structural features of this compound are corroborated by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400.16 MHz, CDCl₃) | δ 8.21 (d, J = 5.3 Hz, 1H, H6), 7.71 (d, J = 1.4 Hz, 1H, H3), 7.43 (dd, J = 5.3, 1.4 Hz, 1H, H5) |

| ¹³C NMR (100.63 MHz, CDCl₃) | δ 150.5 (CH, C6), 142.5 (C, C2), 133.9 (C, C4), 130.9 (CH, C3), 126.2 (CH, C5) |

| Mass Spectrometry (EI) | m/z (%) 237 (M⁺, ⁷⁹Br⁸¹Br, 75), 158 (97), 156 (100) |

The ¹H NMR spectrum shows three distinct signals in the aromatic region, consistent with the three protons on the pyridine ring. The coupling constants provide information about the relative positions of the protons. The ¹³C NMR spectrum displays five signals, corresponding to the five carbon atoms of the pyridine ring. The mass spectrum shows the characteristic isotopic pattern for a molecule containing two bromine atoms.

Chemical Reactivity and Synthesis

This compound is a versatile substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bonds at the 2- and 4-positions allows for regioselective functionalization. The C-2 position is generally more reactive towards oxidative addition to a palladium(0) catalyst.

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented.

This method involves the direct bromination of 2,4-dihydroxypyridine (B17372) using phosphorus oxybromide.

-

Reagents:

-

2,4-Dihydroxypyridine (2.7 g, 24.3 mmol)

-

Phosphorus oxybromide (POBr₃) (23 g, 80.22 mmol)

-

Deionized water

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a Schlenk flask, combine 2,4-dihydroxypyridine and phosphorus oxybromide.

-

Heat the reaction mixture to 125 °C for 4.5 hours.

-

After cooling to room temperature (25 °C), carefully pour the reaction mixture into water.

-

Neutralize the aqueous solution with sodium carbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography to yield this compound.

-

Caption: Synthesis of this compound from 2,4-Dihydroxypyridine.

This method involves a tandem nucleophilic substitution and N-oxide reduction.

-

Reagents:

-

2-Bromo-4-nitropyridine (B184007) N-Oxide (0.5 g, 2.3 mmol)

-

Acetyl bromide (AcBr) (2.4 mL, 31.96 mmol)

-

Glacial acetic acid (AcOH) (4 mL)

-

Ice

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve 2-bromo-4-nitropyridine N-oxide in glacial acetic acid.

-

Add acetyl bromide to the solution.

-

Heat the reaction mixture to 130 °C for 16 hours.

-

Carefully pour the cooled reaction mixture onto ice.

-

Basify the mixture to pH 9 with sodium carbonate.

-

Extract the product with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue to obtain this compound.

-

Caption: Synthesis of this compound from 2-Bromo-4-nitropyridine N-Oxide.

Regioselective Cross-Coupling Reactions

A key application of this compound is its use in regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-2 position is more susceptible to oxidative addition to the palladium catalyst, allowing for selective functionalization at this position while leaving the C-4 bromine intact for subsequent transformations.

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

Applications in Research and Drug Development

The ability to selectively functionalize this compound at two distinct positions makes it an invaluable building block in medicinal chemistry and materials science. It serves as a scaffold for the synthesis of a wide range of substituted pyridines, which are prevalent motifs in many biologically active compounds. Its application in the synthesis of ligands for metal complexes is also an active area of research.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined spectroscopic and reactive properties. While a definitive experimental crystal structure is yet to be reported, computational methods provide a reliable model of its molecular geometry. The detailed synthetic protocols and an understanding of its regioselective reactivity in cross-coupling reactions empower chemists to utilize this versatile building block for the efficient construction of complex molecular targets, driving innovation in drug discovery and materials science.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Reactivity Profile of 2,4-Dibromopyridine

Introduction

This compound is a highly versatile heterocyclic building block extensively utilized in organic synthesis.[1] Its value stems from the differential reactivity of the two bromine atoms, which serve as handles for a variety of chemical transformations, most notably in the construction of complex molecular architectures.[2] The strategic placement of the bromine atoms at the C2 and C4 positions of the pyridine (B92270) ring allows for regioselective functionalization, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its applications in cross-coupling reactions, organometallic chemistry, and other significant transformations.

Core Reactivity Profile

The reactivity of this compound is dominated by the two carbon-bromine bonds. The bromine at the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed reactions and to metal-halogen exchange due to the electronic influence of the adjacent nitrogen atom. This differential reactivity is a key feature that is often exploited for selective, sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful methods for C-C bond formation and has been extensively studied with this compound. A significant aspect of this reaction is the high regioselectivity that can be achieved.

-

Regioselectivity: The reaction with arylboronic acids predominantly occurs at the C2 position.[3] This selectivity is attributed to the greater ease of oxidative addition of the palladium catalyst to the C2-Br bond.[4] Under specific conditions, sequential coupling can be performed to introduce different aryl groups at both the C2 and C4 positions.[3] For instance, after the initial C2-arylation, a second Suzuki coupling can be carried out at the C4 position.[3]

-

Catalytic Systems: Various palladium catalysts have been employed, with tripalladium clusters showing high efficiency, allowing for lower catalyst loading and achieving high yields and selectivity.[3] Conventional catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ with appropriate ligands are also effective.[3]

dot

References

Thermochemical Profile of 2,4-Dibromopyridine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermochemical data for 2,4-dibromopyridine. Due to a lack of direct experimental values in the published literature for this specific isomer, this document presents data for related isomers to offer a comparative context, details the established experimental protocols for determining key thermochemical parameters, and outlines relevant synthesis and conceptual degradation pathways.

Quantitative Thermochemical Data

Exhaustive searches of scientific literature and databases have revealed no specific experimental values for the standard enthalpy of formation, sublimation, vaporization, or combustion for this compound. However, to provide a valuable benchmark for researchers, the experimentally determined standard molar enthalpies of sublimation for two of its isomers, 2,5-dibromopyridine (B19318) and 2,6-dibromopyridine (B144722), are presented below. These values give an indication of the expected magnitude for the enthalpy of sublimation of this compound.

| Compound | CAS Number | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Standard Molar Enthalpy of Sublimation (kJ/mol at 298.15 K) |

| This compound | 58530-53-3 | C₅H₃Br₂N | 236.89 | 35-40 | 238[1] | Data not available |

| 2,5-Dibromopyridine | 624-28-2 | C₅H₃Br₂N | 236.89 | 92-95 | Not available | 82.1 ± 2.2 |

| 2,6-Dibromopyridine | 626-05-1 | C₅H₃Br₂N | 236.89 | 117-119[2] | Not available | 85.6 ± 3.0 |

Note: The sublimation enthalpy data for 2,5- and 2,6-dibromopyridine are sourced from a comprehensive review of thermochemical data.

Experimental Protocols for Thermochemical Analysis

For researchers aiming to determine the thermochemical properties of this compound, the following established methodologies are recommended.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of a solid halogenated organic compound like this compound can be determined using static bomb combustion calorimetry.[3]

Protocol Outline:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a combustion bomb. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion. A fuse wire is connected to ignition electrodes, with its end in contact with the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure that the combustion products (like hydrobromic acid) are in a defined state.

-

Calorimetric Measurement: The sealed bomb is submerged in a known volume of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is meticulously recorded over time until a final, stable temperature is reached.

-

Data Analysis: The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a certified standard reference material (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter constant, after applying corrections for the heat of combustion of the fuse wire and any auxiliary substances.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law, incorporating the standard enthalpies of formation of the final combustion products (CO₂, H₂O, and an aqueous solution of HBr).

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.[4][5][6][7]

Protocol Outline:

-

Cell Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is an isothermal container with a small, well-defined orifice.

-

High-Vacuum Environment: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.

-

Effusion Measurement: In the high vacuum, the substance sublimes, and the gaseous molecules effuse through the orifice. The rate of mass loss is measured over time, typically using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.

-

Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualized Pathways

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the treatment of 2,4-dihydroxypyridine (B17372) with a brominating agent such as phosphorus oxybromide.[8]

References

- 1. Table 6 from Sublimation enthalpies at 298.15 K using correlation gas chromatography and differential scanning calorimetry measurements | Semantic Scholar [semanticscholar.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. scranton.edu [scranton.edu]

- 5. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of 2,4-Dibromopyridine

For Immediate Release

This technical guide delves into the historical discovery and seminal synthesis of 2,4-dibromopyridine, a pivotal intermediate in the development of novel pharmaceuticals and functional materials. We provide an in-depth exploration of its first reported synthesis, alongside modern, optimized protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this versatile molecule.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention in organic synthesis. Its strategic placement of two bromine atoms on the pyridine (B92270) ring allows for selective functionalization through various cross-coupling and substitution reactions. This versatility has established this compound as a valuable building block in the synthesis of complex molecules with diverse applications, including agrochemicals, pharmaceuticals, and materials science. This whitepaper will trace the origins of this compound, detailing its initial discovery and the evolution of its synthesis.

The Pioneering Synthesis by den Hertog (1945)

Modern and Optimized Synthetic Protocols

Since its initial discovery, several methods for the synthesis of this compound have been developed, focusing on improved yields, scalability, and milder reaction conditions. Below are detailed protocols for the most significant and widely used synthetic routes.

Method 1: From 2,4-Dihydroxypyridine (B17372) (Optimized den Hertog Method)

This method is an optimized version of the original synthesis reported by den Hertog. It remains one of the most efficient routes to this compound.

Experimental Protocol:

A mixture of 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (POBr₃, 3.3 eq) is heated in a Schlenk flask at 125 °C for 4.5 hours. After cooling to room temperature, the reaction mixture is carefully poured into water and neutralized with sodium carbonate (Na₂CO₃). The aqueous layer is then extracted with dichloromethane (B109758) (CH₂Cl₂). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography to yield this compound as a white solid.

Method 2: From 2-Bromo-4-nitropyridine (B184007) N-Oxide

This alternative route provides this compound from a different starting material, showcasing the versatility of synthetic approaches.

Experimental Protocol:

To a solution of 2-bromo-4-nitropyridine N-oxide (1.0 eq) in acetic acid (AcOH), acetyl bromide (AcBr, 14.0 eq) is added. The reaction mixture is heated to 130 °C for 16 hours. After cooling, the mixture is carefully poured into ice and basified with sodium carbonate (Na₂CO₃) to a pH of 9. The aqueous layer is extracted with dichloromethane (CH₂Cl₂). The combined organic phases are dried, and the solvent is removed in vacuo. The crude product is then purified to afford this compound.

Method 3: Halogen Exchange from 2,4-Dichloropyridine (B17371)

A process for the manufacture of this compound involving a halogen exchange reaction has also been developed.

Experimental Protocol:

Gaseous hydrogen bromide (HBr) is passed through a solution of 2,4-dichloropyridine in an anhydrous organic medium, such as acetic acid, at a temperature between 80 °C and 130 °C. The reaction is typically carried out for 2 to 20 hours. The product is then isolated from the reaction mixture.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods described.

| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| Optimized den Hertog | 2,4-Dihydroxypyridine | POBr₃ | 125 | 4.5 | 90 | 35-36 |

| From N-Oxide | 2-Bromo-4-nitropyridine N-Oxide | AcBr, AcOH | 130 | 16 | 71 | - |

| Halogen Exchange | 2,4-Dichloropyridine | Gaseous HBr, Acetic Acid | 80-130 | 2-20 | High | - |

Logical Workflow of Synthesis

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams illustrate the logical workflows for the primary synthetic routes.

Caption: Synthetic pathways to this compound.

Application in Drug Development: A Workflow Example

This compound is a versatile intermediate. Its differential reactivity at the 2- and 4-positions allows for sequential functionalization, a key strategy in the synthesis of complex pharmaceutical agents.

Caption: Sequential functionalization of this compound.

Conclusion

The discovery and initial synthesis of this compound by H. J. den Hertog marked a significant milestone in heterocyclic chemistry. Over the decades, the synthetic routes to this key intermediate have been refined and expanded, providing the scientific community with efficient and scalable methods for its production. The strategic importance of this compound in the construction of complex molecular architectures underscores its enduring value in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, offering valuable insights for researchers and developers in the field.

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dibromopyridine (CAS No. 58530-53-3), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. It is toxic if swallowed, causes skin irritation, and can lead to serious eye damage. It may also cause respiratory irritation.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃Br₂N[2] |

| Molecular Weight | 236.89 g/mol [2] |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid |

| Melting Point | 35-40 °C[2] |

| Boiling Point | No information available[3] |

| Flash Point | Not applicable |

| Purity | >98.0% (GC) |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's stability.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (see Section 5).

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the handling area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store locked up.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a chemical-resistant lab coat and appropriate protective gloves (e.g., Butyl rubber, Viton®).

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill cleanup.

Caption: Essential PPE for handling this compound.

Spill Cleanup and Waste Disposal

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup:

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.

-

Absorb: For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand. For solid spills, carefully sweep up to avoid generating dust.

-

Collect: Place the absorbed material or swept solids into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

-

Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Caption: Logical workflow for this compound spill cleanup.

Waste Disposal:

-

Chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.

-

Never dispose of this compound in the regular trash or down the drain.

-

Use a dedicated, clearly labeled, and sealable hazardous waste container for all this compound waste.

-

Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Incompatible Materials and Hazardous Decomposition Products

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5]

This technical guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by your supplier for the most current and detailed information. Your institution's Chemical Hygiene Plan and EHS department are also critical resources for ensuring a safe laboratory environment.

References

A Technical Guide to the Commercial Availability and Synthetic Utility of 2,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2,4-dibromopyridine, a key building block in pharmaceutical and materials science research. It details major suppliers, available grades, and packaging options. Furthermore, this guide presents detailed experimental protocols for benchmark synthetic transformations utilizing this compound, specifically the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are fundamental in modern drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The compound is typically offered in various purity grades, with prices varying accordingly. Below is a summary of prominent suppliers and their offerings.

Key Physical and Chemical Properties

| Property | Value |

| CAS Number | 58530-53-3[1] |

| Molecular Formula | C₅H₃Br₂N[2] |

| Molecular Weight | 236.89 g/mol [2][3] |

| Appearance | White to off-white or yellow solid/powder |

| Melting Point | 35-40 °C[1][4] |

Major Suppliers and Product Specifications

The following tables provide a non-exhaustive list of major suppliers of this compound, categorized by region, along with typical purity levels, available package sizes, and pricing information. Prices are subject to change and should be confirmed with the respective suppliers.

North America:

| Supplier | Purity | Package Sizes | Price (USD) |

| --INVALID-LINK-- | ≥97% | 5 g, 25 g | $111.75 (5 g)[5] |

| --INVALID-LINK-- | >98.0% (GC) | 5 g, 25 g | $382.51 (25 g)[6] |

| --INVALID-LINK-- | --- | Contact for details | Contact for details[2] |

| --INVALID-LINK-- | --- | 5 g | $156.47 (5 g)[7] |

| --INVALID-LINK-- | --- | Contact for details | Contact for details[8] |

Europe:

| Supplier | Purity | Package Sizes | Price (EUR) |

| --INVALID-LINK-- | ≥97% | 5 g | €105.00 - €123.00[9] |

| --INVALID-LINK-- | 97% | 5 g, 25 g | £15.00 (5 g), £30.00 (25 g)[1] |

| --INVALID-LINK-- | >98.0% (GC) | 5 g, 25 g | Contact for details |

| --INVALID-LINK-- | 97% | Contact for details | €300 |

| --INVALID-LINK-- | --- | Contact for details | Contact for details[10] |

Asia:

| Supplier | Purity | Package Sizes | Price |

| --INVALID-LINK-- | >98.0% (GC) | 5 g, 25 g | Contact for details |

| --INVALID-LINK-- | --- | Contact for details | Contact for details[11] |

| --INVALID-LINK-- | ≥98.0% | Bulk | Contact for details |

| --INVALID-LINK-- | --- | Bulk | Contact for details[12] |

| --INVALID-LINK-- | --- | Contact for details | Contact for details[13][14] |

Experimental Protocols for Key Synthetic Transformations

This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of complex substituted pyridines. The differential reactivity of the bromine atoms at the C2 and C4 positions can often be exploited for selective functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, regioselective coupling can be achieved, typically with preferential reaction at the more electrophilic C2 position.

General Protocol for Regioselective Suzuki-Miyaura Coupling:

This protocol is adapted from literature procedures for the C2-selective arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.5 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-2.0 eq), palladium catalyst (0.05 eq), and base (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

References

- 1. 58530-53-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. synchem.de [synchem.de]

- 4. This compound 97 58530-53-3 [sigmaaldrich.com]

- 5. This compound 97 58530-53-3 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. alkalisci.com [alkalisci.com]

- 8. This compound | [frontierspecialtychemicals.com]

- 9. This compound 97 58530-53-3 [sigmaaldrich.com]

- 10. 58530-53-3|this compound|BLD Pharm [bldpharm.com]

- 11. indiamart.com [indiamart.com]

- 12. China this compound CAS NO: 58530-53-3 Pengilang - Sampel Percuma - Alfa Kimia [my.alfachemsp.com]

- 13. This compound, China this compound Manufacturers, China this compound Suppliers - custchem [chinachemnet.com]

- 14. This compound, China this compound Manufacturers, China this compound Suppliers [chinachemnet.com]

An In-depth Technical Guide to the Electronic Effects of Bromine Atoms in 2,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The strategic placement of two bromine atoms on the pyridine (B92270) ring imparts distinct electronic properties that govern its reactivity and utility in organic synthesis. This technical guide provides a comprehensive analysis of the electronic effects of the bromine substituents in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical principles. Understanding these electronic effects is crucial for predicting the molecule's behavior in chemical reactions and for the rational design of novel pharmaceuticals and functional materials.[2]

Electronic Effects of Bromine Substituents

The electronic influence of the bromine atoms in this compound is a combination of inductive and resonance effects.

Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the pyridine ring through the sigma bond.[3] This electron-withdrawing inductive effect is strongest at the carbon atom directly bonded to the bromine and diminishes with distance. In this compound, both bromine atoms exert a deactivating -I effect on the entire ring, making it less susceptible to electrophilic attack compared to pyridine.

Resonance Effect (+M): The bromine atoms possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the pyridine ring.[3] This electron-donating resonance effect, also known as a mesomeric effect, increases the electron density at the ortho and para positions relative to the substituent. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing aromatic reactivity.[3]

The interplay of these effects in this compound results in a complex electronic landscape. The pyridine nitrogen atom is inherently electron-withdrawing, which, compounded by the inductive effects of the two bromine atoms, renders the pyridine ring electron-deficient. This electron deficiency is key to the molecule's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Visualization of Resonance Structures

The following diagram illustrates the resonance contributors of this compound, showing the delocalization of lone pairs from the bromine atoms into the pyridine ring.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,4-dibromopyridine. This reaction is a cornerstone for the synthesis of functionalized pyridine (B92270) derivatives, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. Particular emphasis is placed on achieving regioselective mono-arylation, a key step in the stepwise functionalization of the pyridine core.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. The reaction of this compound is of significant interest as it allows for the sequential introduction of two distinct aryl or heteroaryl groups. The inherent electronic differences between the C2 and C4 positions of the pyridine ring, influenced by the nitrogen heteroatom, allow for regioselective coupling. Generally, the C2 position is more electrophilic and therefore more reactive towards oxidative addition of the palladium catalyst, making it the preferred site for the initial coupling reaction.[1] This preferential reactivity enables the synthesis of 2-aryl-4-bromopyridines, which can then undergo a second coupling reaction at the C4 position.

Data Presentation: A Survey of Reaction Conditions for Mono-Arylation

The following table summarizes various conditions for the regioselective mono-Suzuki coupling of this compound, offering a comparative overview of catalysts, ligands, bases, solvents, and reported yields for the C2-arylated product.

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | C2:C4 Ratio | Reference |

| Phenylboronic acid | [Pd₃]⁺SbF₆⁻ (0.5) | P(4-CF₃C₆H₄)₃ (1.5) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 2-Phenyl-4-bromopyridine | 99 | 98:1 | |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | TlOH (1.5) | THF | 25 | 2 | 2-Phenyl-4-bromopyridine | 75 | >95:5 | |

| (E)-Styrylboronic acid | Pd(PPh₃)₄ (5) | - | TlOH (1.5) | THF | 25 | 2 | 4-Bromo-2-((E)-styryl)pyridine | 77 | >95:5 | |

| Phenylboronic acid | Pd₂(dba)₃ (2.5) | PCy₃ (10) | K₃PO₄ (3.0) | THF | 25 | 18 | 2-Phenyl-4-bromopyridine | 72 | >95:5 | |

| Phenylboronic acid | Pd(OAc)₂ (2) | Q-Phos (4) | KF (2.0) | Toluene/H₂O | RT | - | 2-Phenyl-4-bromopyridine & 4-Phenyl-2-bromopyridine | 36 | 1:2.4 | [2] |

| Phenylboronic acid pinacol (B44631) ester | [Pd₃]⁺SbF₆⁻ (0.5) | P(4-FC₆H₄)₃ (1.5) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 2-Phenyl-4-bromopyridine | 95 | 98:1 | [3] |

Experimental Protocols

This section provides a detailed, generalized protocol for the regioselective mono-Suzuki coupling of this compound at the C2 position.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or as specified in the table above)

-

Ligand (if required)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid or ester (1.0-1.2 equiv.), the palladium catalyst, and the ligand (if applicable).

-

Addition of Base and Solvent: Add the base (typically 2.0-3.0 equivalents) to the flask. Then, add the anhydrous solvent. If a biphasic system is used, add the degassed water.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (as indicated in the reaction conditions table).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-4-bromopyridine.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Pyridines Using 2,4-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2,4-disubstituted pyridines, a common scaffold in medicinal chemistry, utilizing the versatile starting material 2,4-dibromopyridine. The protocols focus on palladium-catalyzed cross-coupling reactions, which offer a powerful and modular approach to introduce a wide range of substituents at the C2 and C4 positions of the pyridine (B92270) ring.

Introduction

2,4-Disubstituted pyridines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine core is a cornerstone of drug discovery and development. This compound serves as a key building block, allowing for selective and sequential introduction of various substituents through modern cross-coupling chemistry. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing researchers with the tools to synthesize diverse libraries of 2,4-disubstituted pyridines.

The regioselectivity of these reactions is a critical aspect, with the C2 position generally being more reactive towards oxidative addition of palladium(0) catalysts under standard conditions.[1][2] However, careful selection of ligands, catalysts, and reaction conditions can enable selective functionalization at the C4 position, providing access to a broader range of isomers.[2][3]

General Reaction Scheme

The synthesis of 2,4-disubstituted pyridines from this compound can be achieved through a stepwise approach. The first substitution predominantly occurs at the more reactive C2 position, yielding a 2-substituted-4-bromopyridine intermediate. This intermediate can then undergo a second cross-coupling reaction at the C4 position to afford the desired 2,4-disubstituted product.

Caption: General scheme for the sequential synthesis of 2,4-disubstituted pyridines.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. For this compound, this reaction is highly regioselective for the C2 position.[1][4]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Protocol for Regioselective C2-Arylation: [4][5]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aryl-4-bromopyridine.

-

Table 1: Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 2-Phenyl-4-bromopyridine | 95 | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 2-(4-Methoxyphenyl)-4-bromopyridine | 92 | [4] |

| 3 | 3-Aminophenylboronic acid | [Pd₃]⁺ cluster (0.5) | K₃PO₄ | Toluene | 25 | 24 | 2-(3-Aminophenyl)-4-bromopyridine | 96 | [4] |

| 4 | Phenylboronic acid | PdCl₂(dppf) (1) | Na₂CO₃ | Toluene/Ethanol (4:1) | 80 | 72-96 | 2-Phenyl-4-bromopyridine | (Not specified) | [5] |

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines.[6][7]

Protocol for Regioselective C2-Alkynylation: [4][8]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) salt (e.g., CuI, 5-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous and degassed solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.

-

Add the degassed solvent and the amine base.

-